1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide
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Overview
Description
BRN 6004064, also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the chemical formula C9H5ClO2S. This compound is characterized by a benzothiophene ring substituted with a chlorine atom and a carboxylic acid group. It is a white or off-white crystalline solid with limited solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound can act as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzo[b]thiophene-2-carboxylic acid
- 3-Iodobenzo[b]thiophene-2-carboxylic acid
- 3-Fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
102132-43-4 |
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Molecular Formula |
C19H27N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C19H27N3O3/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22(25)19(14,5)6/h7-10,22H,11H2,1-6H3,(H,20,24)(H,21,23) |
InChI Key |
AFXDLHVAXZPKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C |
Origin of Product |
United States |
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